An In-depth Technical Guide to the Synthesis of 1,1,1,3-Tetrachloropropane from Ethylene and Carbon Tetrachloride
An In-depth Technical Guide to the Synthesis of 1,1,1,3-Tetrachloropropane from Ethylene and Carbon Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1,1,3-tetrachloropropane, a valuable chemical intermediate, through the telomerization of ethylene (B1197577) and carbon tetrachloride. This document details the underlying reaction mechanism, experimental protocols, and key process parameters, with a focus on providing actionable information for laboratory and pilot-scale synthesis.
Introduction
The addition of carbon tetrachloride to ethylene is a well-established method for the production of 1,1,1,3-tetrachloropropane. This reaction, a free-radical telomerization, yields a homologous series of tetrachloroalkanes, with the 1:1 adduct, 1,1,1,3-tetrachloropropane, being the primary product of interest for various applications, including the synthesis of agrochemicals and pharmaceuticals. The process is typically catalyzed by iron-based systems and conducted under elevated temperature and pressure to achieve optimal yields and selectivity.
Reaction Mechanism and Process Workflow
The synthesis of 1,1,1,3-tetrachloropropane from ethylene and carbon tetrachloride proceeds via a free-radical chain mechanism. The overall process involves several key stages, from the preparation of the catalyst and reactants to the final purification of the product.
Overall Synthesis Workflow
The general workflow for the synthesis and purification of 1,1,1,3-tetrachloropropane is depicted below. The process begins with the preparation of the catalyst and the charging of the reactor, followed by the introduction of ethylene to initiate the reaction. After the reaction is complete, the crude product is subjected to a series of purification steps to isolate the desired compound.
Free-Radical Telomerization Mechanism
The core of the synthesis is a free-radical chain reaction involving three key stages: initiation, propagation, and termination. The use of an iron-based catalyst system is crucial for initiating the reaction at a controlled rate.
Experimental Protocols
The following protocols are synthesized from publicly available patent literature and are intended to provide a detailed methodology for the synthesis of 1,1,1,3-tetrachloropropane.
Catalyst Preparation and Reactor Charging
The catalyst system typically consists of a source of metallic iron and a promoter, such as an organophosphate compound.
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Catalyst System:
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Metallic Iron (e.g., iron powder or iron rings)
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Ferric Chloride (FeCl₃)
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Promoter: Tributylphosphate (TBP) or Triethyl phosphite (B83602) (TEP)
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Procedure:
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The reactor, typically a glass-lined or Monel autoclave equipped with an agitator and temperature control, is charged with carbon tetrachloride.
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The metallic iron, ferric chloride, and the organophosphate promoter are added to the carbon tetrachloride with agitation.
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The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any oxygen.
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Reaction Execution
The reaction is carried out under pressure with a continuous feed of ethylene.
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Procedure:
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The reactor containing the carbon tetrachloride and catalyst mixture is heated to the desired reaction temperature, typically in the range of 80°C to 130°C.[1][2]
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Once the desired temperature is reached, a continuous feed of ethylene is introduced into the liquid mixture.[3]
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The reaction is exothermic, and cooling may be required to maintain a constant temperature.[3]
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The reactor pressure is maintained within the range of 30 to 200 psig.[1][2]
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The reaction is allowed to proceed for a residence time of 0.2 to 20 hours.[1][2]
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The progress of the reaction can be monitored by measuring the consumption of ethylene.
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Product Purification
The crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and higher-order telomers. Purification is typically achieved through distillation.
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Procedure:
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The reaction mixture is first subjected to a distillation step to remove the unreacted carbon tetrachloride and ethylene, which can be recycled back to the reactor.[2]
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The remaining mixture, containing 1,1,1,3-tetrachloropropane, higher molecular weight compounds, and the catalyst, is then subjected to fractional distillation under reduced pressure.[2]
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The distillation is typically carried out at a temperature of 70 to 115°C and a pressure of 40 to 225 torr to obtain the purified 1,1,1,3-tetrachloropropane.[2]
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Quantitative Data
The yield and selectivity of the reaction are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a representative synthesis.
| Parameter | Value | Reference |
| Reaction Temperature | 100°C | [3] |
| Reaction Time | 6.8 hours | [3] |
| Carbon Tetrachloride to Ethylene Mole Ratio | Approximately 1:1 to 3:1 | [4] |
| Catalyst System | Iron, Ferric Chloride, Tributyl Phosphate | [3][4] |
| Carbon Tetrachloride Conversion (Single-Pass) | 70% | [3][4] |
| 1,1,1,3-Tetrachloropropane Selectivity | 95% | [3][4] |
Conclusion
The synthesis of 1,1,1,3-tetrachloropropane via the telomerization of ethylene and carbon tetrachloride is a robust and scalable process. Careful control of reaction parameters, particularly temperature, pressure, and reactant ratios, in conjunction with an effective iron-based catalyst system, allows for high selectivity and conversion. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully implement and optimize this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 3. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
